molecular formula C12H15N5O3S2 B12544836 N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide CAS No. 143716-37-4

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide

Cat. No.: B12544836
CAS No.: 143716-37-4
M. Wt: 341.4 g/mol
InChI Key: VKIOHGMHWOQHFP-UHFFFAOYSA-N
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Description

"N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide" is a multifunctional compound characterized by a disulfanyl (S–S) bridge, an azido (-N₃) group, and a hydroxybenzamide scaffold. The hydroxybenzamide core may contribute to hydrogen-bonding interactions, influencing solubility or biological activity.

Properties

CAS No.

143716-37-4

Molecular Formula

C12H15N5O3S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(3-amino-3-oxopropyl)disulfanyl]ethyl]-4-azido-2-hydroxybenzamide

InChI

InChI=1S/C12H15N5O3S2/c13-11(19)3-5-21-22-6-4-15-12(20)9-2-1-8(16-17-14)7-10(9)18/h1-2,7,18H,3-6H2,(H2,13,19)(H,15,20)

InChI Key

VKIOHGMHWOQHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the disulfide bond: This can be achieved by reacting 3-mercaptopropionic acid with an appropriate oxidizing agent to form the disulfide linkage.

    Introduction of the azido group: This step involves the substitution of a suitable leaving group (e.g., halide) with sodium azide under mild conditions.

    Coupling with the benzamide derivative: The final step involves coupling the disulfide-azido intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The disulfide bond can undergo redox reactions, making it useful in studying redox biology. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of molecules in the evidence, enabling comparisons based on functional groups, synthesis yields, spectroscopic data, and applications. Key comparisons are outlined below:

Disulfanyl-Containing Compounds

  • N-Benzylidene-5-(2-(benzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)-1,3,4-thiadiazol-2-amine () Functional Groups: Thiadiazole rings, disulfanyl bridge, imine (-CH=N-). Synthesis: Yield (46%), IR peaks at 1,620 cm⁻¹ (C=N) and 1,580 cm⁻¹ (aromatic C=C) . Applications: Not explicitly stated, but thiadiazoles are known for antimicrobial and anticancer activity.
  • (E)-2-(2-(5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid () Functional Groups: Thiadiazole, disulfanyl bridge, carboxylic acid (-COOH). Synthesis: Higher yield (83%) compared to other disulfanyl derivatives, with IR peaks at 1,725 cm⁻¹ (C=O) and 1,635 cm⁻¹ (C=N) . Applications: Potential as a drug candidate due to carboxylic acid bioisosterism.

Comparison to Target Compound :
The target lacks thiadiazole rings but shares the disulfanyl bridge, which may confer similar redox sensitivity. Its azido group distinguishes it from these analogs, enabling orthogonal reactivity (e.g., Huisgen cycloaddition).

Hydroxybenzamide Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Functional Groups: Hydroxybenzamide, N,O-bidentate directing group. Synthesis: Synthesized via benzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography . Applications: Metal-catalyzed C–H functionalization due to directing-group capability.

Comparison to Target Compound :
The target’s hydroxybenzamide scaffold resembles this compound, but the disulfanyl-ethyl-azido side chain introduces steric bulk and redox sensitivity. This may limit its utility in directing-group applications compared to simpler analogs.

Azido/Nitro-Substituted Aromatic Compounds

  • N-(2-((3-Amino-3-oxopropyl)amino)-2-oxoethyl)-4-((1-(3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)ethyl)amino)-3-nitrobenzamide () Functional Groups: Nitro (-NO₂), carbamoyl, tetrahydrofuran. Synthesis: Low yield (30%), characterized by $ ^1H $ NMR (δ 8.35 ppm for aromatic protons) and HRMS . Applications: Likely explored for bioactivity due to nitro and carbamoyl groups.

Comparison to Target Compound :
The target replaces the nitro group with an azido group, which is less electron-withdrawing but offers click chemistry utility. The disulfanyl bridge may enhance cellular uptake compared to carbamoyl linkages.

Data Tables

Research Findings and Implications

Synthetic Challenges : Disulfanyl-containing compounds (e.g., ) often exhibit moderate to high yields, but steric hindrance from azido or nitro groups (as in the target) may reduce efficiency .

Functional Group Synergy : The hydroxybenzamide core () combined with azido/disulfanyl groups could enable dual functionality (e.g., targeted drug delivery via click chemistry and redox-responsive release).

Biological Activity

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antimicrobial effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azido group, a hydroxybenzamide moiety, and a disulfide linkage. The presence of these functional groups is crucial for its biological activity, influencing both its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

  • Cytotoxicity :
    • Studies indicate that compounds containing disulfide linkages can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of cellular redox balance.
    • In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The azido group may play a role in enhancing the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
    • Comparative studies have indicated that this compound is more effective than traditional antibiotics in certain scenarios, particularly against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySelective toxicity towards cancer cells
AntimicrobialEffective against MRSA and other pathogens
MechanismInduction of oxidative stress

Case Studies

  • Case Study 1: Cytotoxic Effects on Cancer Cell Lines
    • In a study evaluating the cytotoxic effects of various disulfide-containing compounds, this compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results showed significant cell death at concentrations above 50 µM after 24 hours of exposure.
    • The study concluded that the compound's mechanism likely involves apoptosis induction via the mitochondrial pathway .
  • Case Study 2: Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an inhibition zone greater than 20 mm in disc diffusion assays, indicating strong antibacterial activity.
    • This study emphasized the potential for developing new antimicrobial agents based on this scaffold to combat antibiotic resistance .

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